
4-Chloro-2-methyl-5-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-5-nitroquinoline (CMNQ) is a synthetic organic compound that belongs to the class of quinolines. It is a yellow crystalline solid that has been used in various scientific research applications due to its unique properties. CMNQ has been synthesized using different methods, and its mechanism of action has been studied in detail. In
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-5-nitroquinoline is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of DNA damage. 4-Chloro-2-methyl-5-nitroquinoline has been shown to induce single-strand breaks in DNA and to inhibit the repair of DNA damage.
Biochemical and Physiological Effects:
4-Chloro-2-methyl-5-nitroquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase and nitric oxide synthase, which are enzymes involved in the production of ROS. 4-Chloro-2-methyl-5-nitroquinoline has also been shown to induce DNA damage and to inhibit the repair of DNA damage. In addition, 4-Chloro-2-methyl-5-nitroquinoline has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-2-methyl-5-nitroquinoline in lab experiments is its ability to induce DNA damage in cancer cells, making it a potential anticancer agent. However, 4-Chloro-2-methyl-5-nitroquinoline has some limitations, including its low solubility in water and its potential toxicity to cells.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-2-methyl-5-nitroquinoline. One area of research is the development of new drugs based on 4-Chloro-2-methyl-5-nitroquinoline, which could be used to treat cancer and other diseases. Another area of research is the investigation of the mechanism of action of 4-Chloro-2-methyl-5-nitroquinoline, which could provide insights into the development of new drugs. Finally, the study of the biochemical and physiological effects of 4-Chloro-2-methyl-5-nitroquinoline could lead to the development of new treatments for inflammation and oxidative stress-related diseases.
Synthesemethoden
There are several methods for synthesizing 4-Chloro-2-methyl-5-nitroquinoline, including the reaction of 4-chloro-2-methylquinoline with nitric acid, the reaction of 4-chloro-2-methylquinoline with nitrous acid, and the reaction of 4-chloro-2-methylquinoline with sodium nitrite and hydrochloric acid. The yield and purity of the product depend on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-5-nitroquinoline has been used in various scientific research applications, including the development of new drugs, the study of enzyme inhibition, and the investigation of DNA damage. 4-Chloro-2-methyl-5-nitroquinoline has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and nitric oxide synthase. It has also been studied for its potential as an anticancer agent due to its ability to induce DNA damage in cancer cells.
Eigenschaften
CAS-Nummer |
145363-63-9 |
|---|---|
Produktname |
4-Chloro-2-methyl-5-nitroquinoline |
Molekularformel |
C10H7ClN2O2 |
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
4-chloro-2-methyl-5-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-5-7(11)10-8(12-6)3-2-4-9(10)13(14)15/h2-5H,1H3 |
InChI-Schlüssel |
IGXACOMJGSJFJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl |
Synonyme |
4-CHLORO-2-METHYL-5-NITRO-QUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



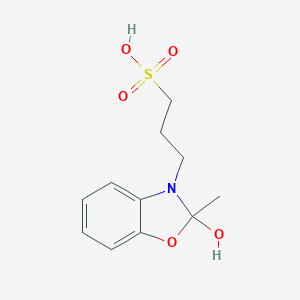
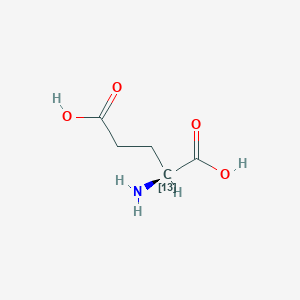


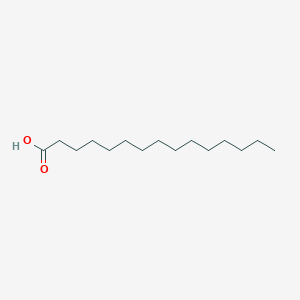
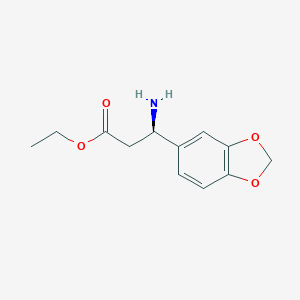
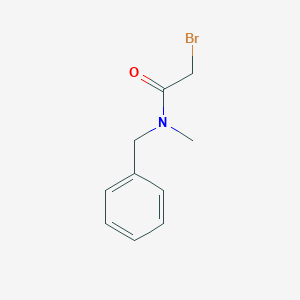
![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
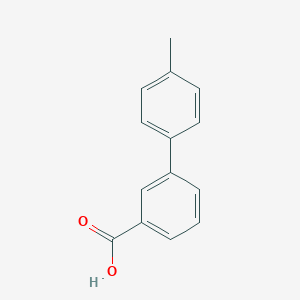

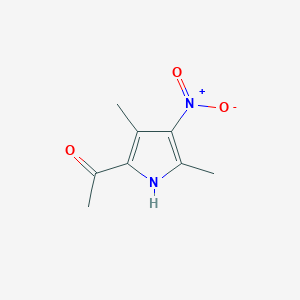
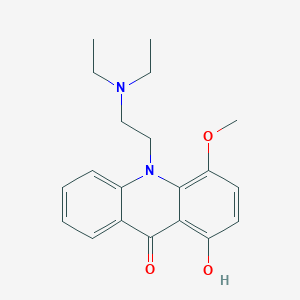

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)